molecular formula C14H17N3O B12831574 2-(3-(1,2,3,4-Tetrahydronaphthalen-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine

2-(3-(1,2,3,4-Tetrahydronaphthalen-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine

Cat. No.: B12831574
M. Wt: 243.30 g/mol
InChI Key: UORZLIUQXYNPQH-UHFFFAOYSA-N
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Description

2-(3-(1,2,3,4-Tetrahydronaphthalen-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine is a complex organic compound that features a tetrahydronaphthalene moiety linked to an oxadiazole ring, which is further connected to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(1,2,3,4-Tetrahydronaphthalen-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine typically involves multiple stepsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-(3-(1,2,3,4-Tetrahydronaphthalen-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being carried out .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-(3-(1,2,3,4-Tetrahydronaphthalen-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(1,2,3,4-Tetrahydronaphthalen-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(1,2,3,4-Tetrahydronaphthalen-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine is unique due to the presence of both the tetrahydronaphthalene and oxadiazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

2-[3-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,2,4-oxadiazol-5-yl]ethanamine

InChI

InChI=1S/C14H17N3O/c15-8-7-13-16-14(17-18-13)12-6-5-10-3-1-2-4-11(10)9-12/h1-4,12H,5-9,15H2

InChI Key

UORZLIUQXYNPQH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2CC1C3=NOC(=N3)CCN

Origin of Product

United States

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